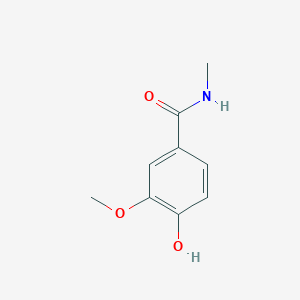

4-hydroxy-3-methoxy-N-methylbenzamide

Overview

Description

4-Hydroxy-3-methoxy-N-methylbenzamide is a chemical compound with the linear formula C9H11NO3 . It has a molecular weight of 181.19 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of N-methylbenzamide, a similar compound, involves adding benzoic acid, dry DCM, and a catalytic amount of DMF in a round-bottom flask . The reaction mixture is cooled to 0°C and stirred for 5 minutes. Then, (COCl)2 is added dropwise to the reaction mixture and stirred at room temperature for 4 hours .Molecular Structure Analysis

The linear formula of this compound is C9H11NO3 . The structural parameters and crystalline nature of a similar compound, 4-hydroxy-3-methoxybenzaldehyde nicotinamide (4H3MN), were analyzed by X-ray diffraction techniques .Chemical Reactions Analysis

N-Methylbenzamide, a related compound, is an amide. Amides/imides react with azo and diazo compounds to generate toxic gases. Flammable gases are formed by the reaction of organic amides/imides with strong reducing agents .Physical and Chemical Properties Analysis

N-Methylbenzamide is an off-white crystalline solid . It has a melting point of 76-78 °C (lit.), a boiling point of 167 °C/11 mmHg (lit.), and a density of 1.1031 (rough estimate) . It is insoluble in water .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Narwedine-Type Enones : A study by Kametani et al. (1972) explored the synthesis of narwedine-type enones, significant in organic chemistry, using derivatives of N-methylbenzamide, closely related to 4-hydroxy-3-methoxy-N-methylbenzamide. This process involves photochemical cyclization, highlighting the compound's utility in complex organic syntheses (Kametani et al., 1972).

Metabolic Studies

- Metabolic Conversion in N-Methylbenzamides : Ross et al. (1983) investigated the stability and metabolic conversion of N-methylbenzamides. They identified N-(hydroxymethyl)-benzamide as a major metabolite of N-methylbenzamide, offering insights into the metabolic pathways and stability of compounds similar to this compound (Ross et al., 1983).

Molecular Interaction Studies

- Selective Molecular Recognition : Choi et al. (2005) researched the selective recognition properties of benzimidazole cavitand, which forms stable structures with hydroxyl-containing molecules. This research reveals the potential for this compound to participate in specific molecular interactions, demonstrating its significance in molecular recognition studies (Choi et al., 2005).

Mechanism of Action

Target of Action

A structurally similar compound, n-methylbenzamide, is known to inhibit pde10a (phosphodiesterase), a protein abundant in brain tissue .

Mode of Action

If it acts similarly to N-Methylbenzamide, it may inhibit the activity of its target protein, leading to changes in cellular signaling .

Biochemical Pathways

If it acts like n-methylbenzamide, it could influence pathways involving cyclic nucleotides, given the role of phosphodiesterases in these pathways .

Result of Action

Compounds with similar structures have shown antimicrobial activity , suggesting potential biological effects.

Safety and Hazards

Future Directions

Novel photocurable ternary polymer networks were prepared by incorporating N-(4-hydroxy-3-methoxybenzyl)-acrylamide (HMBA) into a cross-linked thiol–ene network based on poly(ethylene glycol)diacrylate (PEGDA) and (mercaptopropyl)methylsiloxane homopolymers (MSHP) . This indicates potential future directions in the field of materials science.

Properties

IUPAC Name |

4-hydroxy-3-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-10-9(12)6-3-4-7(11)8(5-6)13-2/h3-5,11H,1-2H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXKSZGILNYOAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

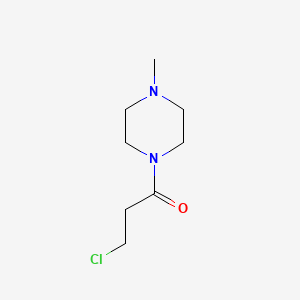

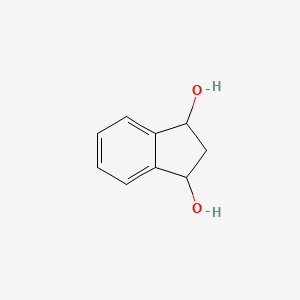

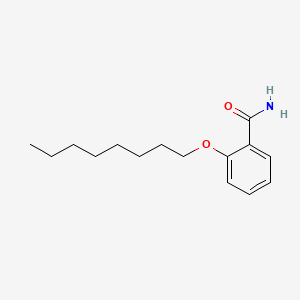

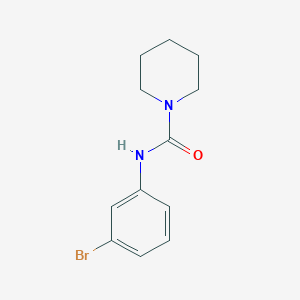

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Propan-2-yl)amino]methyl}phenol](/img/structure/B3146591.png)

![2-[[(2-Methylbenzoyl)amino]carbamoyl]benzoic acid](/img/structure/B3146687.png)